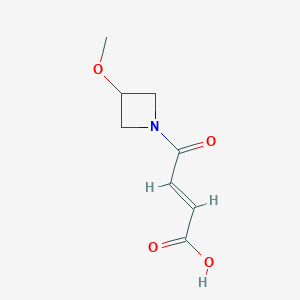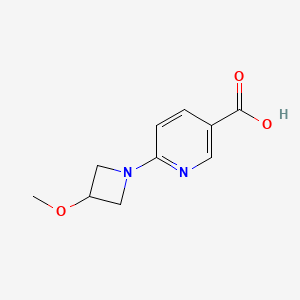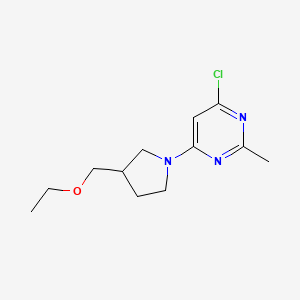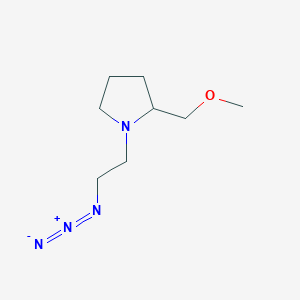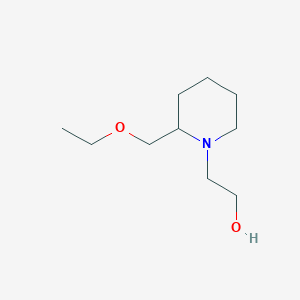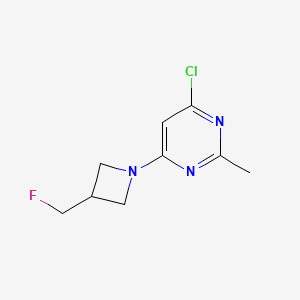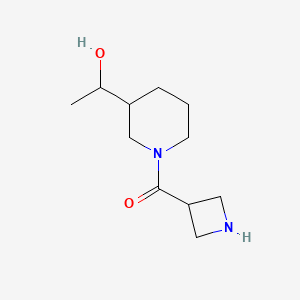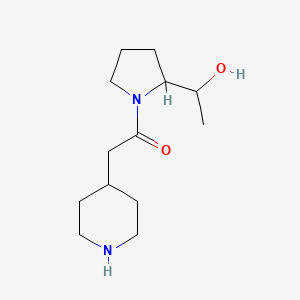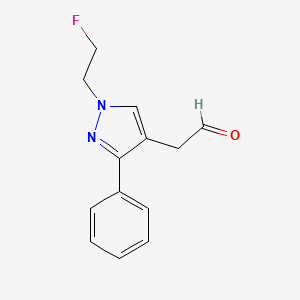
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
Overview
Description
This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The molecule also contains a fluoroethyl group, which is a two-carbon chain with a fluorine atom attached .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, 2-fluoroethanol, a related compound, was originally synthesized by treating 2-chloroethanol with potassium fluoride .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the aromatic pyrazole ring and the electronegative fluorine atom. The presence of these groups could potentially influence the compound’s reactivity and stability .Scientific Research Applications
Antimicrobial Applications
The research into the compound 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetaldehyde and its derivatives has shown promising results in antimicrobial applications. Studies have synthesized various derivatives and tested their antimicrobial efficacy against a range of bacterial and fungal strains. For instance, a study involving the synthesis of Schiff bases, azetidinones, and thiazolidinones derivatives demonstrated excellent to good antibacterial activity compared to reference drugs, highlighting the compound's potential in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016). Another research focused on novel pyrazole derivatives, revealing their synthesis and antimicrobial screening, indicating some compounds' good to excellent antimicrobial properties (Al-Ghamdi, 2019).
Synthesis and Structural Analysis
Synthetic methodologies and structural analysis of related pyrazole compounds have been extensively explored. Research involving the synthesis of N-substituted pyrazolines provided insights into the structural characteristics through X-ray single-crystal structure determination, aiding in understanding the compound's chemical behavior and potential applications (Loh et al., 2013).
Antitumor Activity
The antitumor activity of pyrazole-based derivatives has also been a significant area of interest. Studies have synthesized novel pyrazole pyrimidine derivatives from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde and investigated their antitumor activities through different routes of cyclocondensation reactions. Docking studies and evaluations against human liver carcinoma cell lines have shown promising results, suggesting these compounds' potential as thymidylate synthase inhibitors and their cytotoxic effects against cancer cells (El-Zahar et al., 2011).
Chemosensor Applications
The development of fluorescent chemosensors based on pyrazoline derivatives for the detection of metal ions is another innovative application. A study demonstrated the synthesis of a heterocyclic D-π-A chromophore as a fluorescent chemosensor, showcasing its efficacy in detecting Fe3+ ions through fluorometric detection. This research opens new avenues for utilizing pyrazole-based compounds in environmental monitoring and analytical chemistry (Khan, 2020).
Future Directions
properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-7-8-16-10-12(6-9-17)13(15-16)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLKFJNSFHMFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CC=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1491132.png)
![6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B1491134.png)
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)butanoic acid](/img/structure/B1491135.png)

